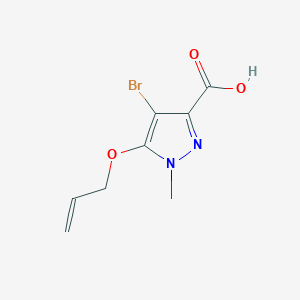![molecular formula C54H34O8 B11814865 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B11814865.png)
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a unique structure characterized by multiple carboxyphenyl groups attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with carboxyphenyl groups.
Coupling Reactions: These reactions are used to link different aromatic units together, forming the complex structure of the compound.
Oxidation Reactions: These reactions are employed to introduce carboxyl groups into the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.
Substitution: Aromatic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in photodynamic therapy.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s multiple carboxyl groups allow it to form strong hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. Additionally, its aromatic structure enables it to participate in π-π stacking interactions, which are important in biological and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: This compound has a similar structure but lacks the anthracene core.
Tetrakis(4-carboxyphenyl)porphyrin: This compound contains multiple carboxyphenyl groups but has a porphyrin core instead of an anthracene core.
Uniqueness
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its anthracene core, which imparts specific electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and stability.
Propiedades
Fórmula molecular |
C54H34O8 |
|---|---|
Peso molecular |
810.8 g/mol |
Nombre IUPAC |
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C54H34O8/c55-51(56)33-19-15-31(16-20-33)35-7-5-9-37(27-35)39-23-25-45(53(59)60)47(29-39)49-41-11-1-2-12-42(41)50(44-14-4-3-13-43(44)49)48-30-40(24-26-46(48)54(61)62)38-10-6-8-36(28-38)32-17-21-34(22-18-32)52(57)58/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) |
Clave InChI |
FCFWETFMNTVATB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C(C=CC(=C4)C5=CC=CC(=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O)C7=C(C=CC(=C7)C8=CC=CC(=C8)C9=CC=C(C=C9)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



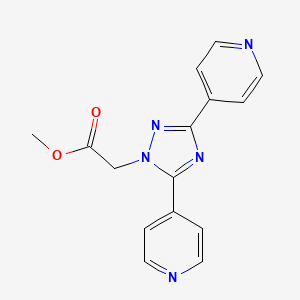
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)
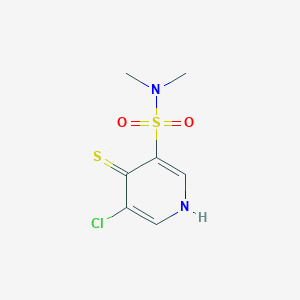


![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)
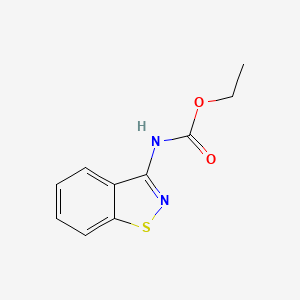
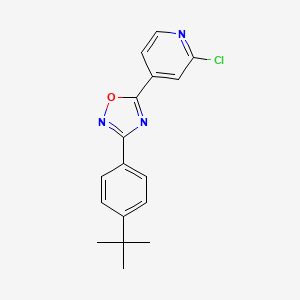


![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
